4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]butan-1-one
Description
The compound 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]butan-1-one (hereafter referred to as the target compound) features a butan-1-one backbone linking two indole moieties via a piperazine ring. Its molecular formula is C25H26N4O2 (MW: 414.5), with the piperazine ring acylated at the 4-position by a 1H-indole-3-carbonyl group .
Properties
Molecular Formula |
C25H26N4O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C25H26N4O2/c30-24(11-5-6-18-16-26-22-9-3-1-7-19(18)22)28-12-14-29(15-13-28)25(31)21-17-27-23-10-4-2-8-20(21)23/h1-4,7-10,16-17,26-27H,5-6,11-15H2 |
InChI Key |
NCPJADSSDXENCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Biological Activity
The compound 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]butan-1-one is a derivative of indole and piperazine, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 361.5 g/mol. The structure features two indole moieties and a piperazine ring, which may contribute to its biological activity.
Research indicates that compounds with indole and piperazine structures often exhibit interactions with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The specific compound is hypothesized to act as an agonist or antagonist at these receptor sites, potentially influencing mood disorders and other central nervous system (CNS) conditions.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance, a related study noted that compounds similar to this compound were tested against various human cancer cell lines, including HeLa (cervix), SW1573 (lung), and T-47D (breast). However, these compounds were found inactive against the tested solid tumor cell lines .
Neuropharmacological Effects
Indole and piperazine derivatives have shown promise in treating CNS disorders. A study highlighted that 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives exhibited significant activity as dopamine D4 receptor agonists and 5-hydroxytryptamine (5-HT) receptor agonists . These interactions suggest potential applications in treating conditions such as schizophrenia or depression.
Inhibition Studies
Recent research has focused on the inhibition of poly (ADP-ribose) polymerase (PARP) by similar compounds. In one study, derivatives were found to inhibit PARP activity significantly, enhancing the cleavage of PARP1 and increasing caspase activity in breast cancer cells . This suggests that the compound may also have a role in cancer therapy through apoptosis induction.
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inactive against HeLa, SW1573, T-47D cell lines | |
| Neuropharmacological | Agonist for dopamine D4 and 5-HT receptors | |
| PARP Inhibition | Significant inhibition observed |
Case Study 1: Anticancer Evaluation
A series of indole-piperazine derivatives were synthesized and evaluated for their anticancer properties. Despite structural similarities to known anticancer agents like Panobinostat, these compounds did not exhibit significant antiproliferative activity against various human solid tumor lines .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, derivatives were tested for their effects on dopamine and serotonin receptors. Results indicated moderate efficacy in receptor activation, suggesting potential utility in treating mood disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
- 4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one Key Difference: The indole carbonyl group is attached at the 2-position instead of the 3-position. Molecular weight and formula remain identical (C25H26N4O2; MW: 414.5) .
Piperazine-Substituted Derivatives
Substituent Variation on Piperazine
- 3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]propan-1-one (Compound 22) Structure: Piperazine substituted with a nitroimidazole group; shorter propan-1-one chain.
- 3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one Structure: Methoxyacetyl substituent on piperazine; shorter carbon chain (propanone vs. butanone). Impact: Reduced chain length may decrease hydrophobic interactions, while the methoxy group enhances solubility (MW: 329.4) .
Piperazine-Alkyl vs. Piperazine-Carbonyl Linkages
- 3-(4-oxo-4-piperazin-1-ylbutyl)-1H-indole (Compound 3)
- 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one Structure: Cyclohexylamino group replaces the piperazine-indole carbonyl moiety. Reactivity: Exhibits equilibrium between enaminimine and ring-opened forms, suggesting lower stability than the target compound’s rigid structure .
Functional Group Modifications
- Hydroxamic Acids with 4-(1H-indol-3-yl)butylpiperazine Scaffold (Compounds 14a-c, 15) Structure: Hydroxamic acid replaces the indole-carbonyl group.
- 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (Compound C3) Structure: Piperazine linked to a pyrimidine-sulfanyl group. Application: Tested as a LasR inhibitor for quorum sensing in Pseudomonas aeruginosa, highlighting diverse therapeutic applications compared to the target compound .
Comparative Data Table
Key Findings and Implications
Structural Sensitivity: Minor changes, such as indole substitution position (2- vs.
Synthetic Complexity : The target compound’s synthesis may avoid challenges seen in analogs, such as carbazolone formation or low yields in piperazine-alkyl derivatives .
Biological Relevance : Unlike hydroxamic acid analogs, the target compound’s dual indole-carbonyl structure may enhance binding to CNS receptors (e.g., dopamine D4 or 5-HT1D) .
Therapeutic Potential: Piperazine-linked nitroimidazoles and pyrimidine-sulfanyl derivatives suggest that the target compound could be repurposed for antimicrobial or quorum-sensing inhibition .
Preparation Methods
Indole Subunit Synthesis
The indole-3-yl moiety is typically synthesized via the Fischer indole reaction , where phenylhydrazines cyclize with ketones in acidic media. For example, reacting 4-phenylbutan-1-one with phenylhydrazine hydrochloride in ethanol under reflux yields the indole core. Alternatively, Buchwald-Hartwig amination provides a metal-catalyzed route for indole formation, offering better regioselectivity for complex derivatives.
Piperazine Carboxylation
The piperazine ring is functionalized at the 4-position using acyl chlorides or carbodiimide-mediated couplings . In one method, piperazine reacts with indole-3-carbonyl chloride in dichloromethane (DCM) at 0°C, followed by basification with sodium hydroxide to isolate the mono-acylated product. Excess acyl chloride must be avoided to prevent diacylation, which complicates purification.
Final Coupling Step
The indole-3-ylbutan-1-one and acylated piperazine are coupled via amide bond formation . Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 24 hours achieves yields up to 68%. Alternatively, DCC (dicyclohexylcarbodiimide) in tetrahydrofuran (THF) under nitrogen atmosphere minimizes hydrolysis side reactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Low-Temperature Basification : Adding NaOH at -5°C stabilizes intermediates, reducing hydrolysis of the enaminimine form.
-
Solvent Selection : Polar aprotic solvents like DMF enhance coupling efficiency, while THF improves solubility of hydrophobic intermediates.
Table 1: Impact of Solvent on Coupling Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 68 |
| THF | 36 | 55 |
| DCM | 48 | 42 |
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands accelerate Suzuki-Miyaura cross-couplings for indole synthesis, achieving turnover numbers (TON) >500. For amide couplings, DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst, improving reaction rates by 40% compared to base-only conditions.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes continuous flow reactors to enhance heat transfer and mixing efficiency. For example, a two-stage flow system couples indole formation (Stage 1: 120°C, 10 bar) with piperazine acylation (Stage 2: 25°C, ambient pressure), reducing batch processing time by 70%. Green chemistry practices, such as replacing DMF with cyclopentyl methyl ether (CPME) , lower environmental toxicity without compromising yield.
Challenges and Limitations
Intermediate Stability
The enaminimine intermediate is prone to hydrolysis, particularly under alkaline conditions. Stabilization strategies include:
Q & A
Q. What are the common synthetic routes for preparing 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]butan-1-one, and what challenges arise during synthesis?
- Methodological Answer : The compound is synthesized via acylpiperazine formation using 4-(1H-indol-3-yl)butanoic acid as a precursor. Key steps include:
- Activation of the acid to an acyl chloride or mixed carbonate (e.g., ethyl carbonate) followed by coupling with piperazine derivatives .
- Challenges include instability of intermediates (e.g., intramolecular cyclization of the acyl chloride to form carbazolones) and bromination side reactions during activation with N-bromosuccinimide .
- A robust alternative involves tosylation of 4-(1H-indol-3-yl)butan-1-ol, enabling alkylation of N-protected piperazines (e.g., tert-butyl piperazine-1-carboxylate) with improved yields (52% overall) .
Q. How can researchers optimize hydrolysis conditions to improve yields of the target compound?
- Methodological Answer : Hydrolysis of protected intermediates (e.g., tert-butyl-4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylate) requires precise conditions:
- Use catalytic HCl in methanol for mild deprotection, achieving quantitative yields on small scales.
- Scale-up challenges (e.g., 50% yield with residual starting material) suggest optimizing stoichiometry and monitoring reaction progress via TLC or HPLC .
- Acidic conditions risk decomposition; basic conditions may cause tar formation, necessitating pH-controlled basification .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in intermediates or tautomeric forms?
- Methodological Answer :
- Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) confirms tautomeric equilibria, as seen in the isolation of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole hydrochloride. The structure revealed near-planar conjugation between indole and pyrrolidine rings, validated by bond lengths and dihedral angles .
- SHELXS-97/SHELXL-97 are critical for solving high-resolution structures, even with twinned data. For example, crystallographic data (CCDC 885887) confirmed hydration states and hydrogen-bonding networks in intermediates .
Q. What mechanistic insights explain the formation of unexpected byproducts during Vilsmeier-type reactions?
- Methodological Answer :
- The Vilsmeier reaction with 1-cyclohexyl-2-pyrrolidinone and POCl3 forms an enaminimine intermediate, which undergoes hydrolytic ring-opening to yield 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one.
- Byproduct formation (e.g., carbazolones) arises from competing intramolecular acylation when acyl chlorides are unstable. Low-temperature basification (-5°C) stabilizes the enaminimine form, while room-temperature hydrolysis favors the ring-opened product .
Q. How can researchers resolve contradictions in hydrolysis yields across different scales or conditions?
- Methodological Answer :
- Discrepancies in hydrolysis efficiency (e.g., 95% vs. 50% yields) are attributed to:
- Kinetic vs. thermodynamic control : Small-scale reactions favor kinetic products, while scale-up introduces equilibration.
- Solvent effects : Methanol promotes solvolysis of intermediates, but residual water may hydrolyze protective groups prematurely.
- Mitigation strategies include:
- Using anhydrous solvents and inert atmospheres.
- Employing flow chemistry for consistent mixing and temperature .
Q. What structural modifications enhance the compound’s bioactivity, and how are they evaluated?
- Methodological Answer :
- Piperazine substituents : Alkylation with heterocyclic groups (e.g., pyridinyl) improves receptor binding, as seen in dopamine D4 agonists. However, arylation with bulky groups (e.g., pyrimidine) often fails due to steric hindrance .
- Indole modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 5 enhances stability but may reduce solubility.
- Evaluation methods :
- Radioligand binding assays (e.g., σ-receptor affinity).
- In vitro cytotoxicity screening (e.g., IC50 in cancer cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
